methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate (MPTN) is a synthetic organic compound belonging to the carboxylic acid family. It has a molecular formula of C17H26O2 and a molecular weight of 258.38 g/mol. MPTN is a colorless, odorless, and crystalline solid at room temperature. It is soluble in water and organic solvents such as ethanol and methanol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves the alkylation of 2-naphthoic acid followed by esterification with methyl alcohol.
Starting Materials
2-naphthoic acid, methyl alcohol, sodium hydride, pentamethylcyclopentadiene, p-toluenesulfonic acid, dichloromethane, diethyl ether, sodium sulfate, magnesium sulfate, sodium bicarbonate, brine
Reaction
Step 1: Deprotonation of 2-naphthoic acid with sodium hydride in dry DMF, Step 2: Addition of pentamethylcyclopentadiene to the reaction mixture and heating at 120°C for 24 hours, Step 3: Acidification of the reaction mixture with p-toluenesulfonic acid and extraction with dichloromethane, Step 4: Washing the organic layer with water, drying over sodium sulfate, and evaporating the solvent to obtain the crude product, Step 5: Esterification of the crude product with excess methyl alcohol and catalytic amount of p-toluenesulfonic acid in diethyl ether, Step 6: Workup of the reaction mixture with sodium bicarbonate and brine, drying over magnesium sulfate, and evaporating the solvent to obtain the final product
Scientific Research Applications
Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of several compounds, including pyridinium salts, amides, and nitriles. It has also been used as a catalyst in the synthesis of polymers, as a stabilizer in the production of polyurethane foam, and in the synthesis of pharmaceuticals.
Mechanism Of Action
Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate acts as a catalyst in the synthesis of several compounds. It acts as a Lewis acid and facilitates the formation of a covalent bond between two atoms. It also acts as an electron donor, donating electrons to the reaction, thus allowing the reaction to proceed.
Biochemical And Physiological Effects
Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate does not have any known physiological or biochemical effects. It is not toxic and does not have any known adverse effects on human health.
Advantages And Limitations For Lab Experiments
The main advantage of using methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate in laboratory experiments is its low cost and availability. It is also easy to handle and does not require special storage conditions. One of the limitations of using methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate is its low solubility in water, which can limit its use in certain reactions.
Future Directions
Methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and pyridinium salts. It can also be used as a catalyst in the production of polyurethane foam. Additionally, methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be used as a reagent in the synthesis of amides and nitriles. Further research is needed to determine the potential applications of methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate and to develop new synthetic methods for its use.
properties
CAS RN |
121866-15-7 |
---|---|
Product Name |
methyl 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 |
Purity |
95 |
Origin of Product |
United States |
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